1,4-Bis(piperidine-1-carbonyl)piperazine
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Overview
Description
1,4-Bis(piperidine-1-carbonyl)piperazine is a compound that features two piperidine rings connected by a piperazine core Piperidine and piperazine are both six-membered heterocyclic compounds containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(piperidine-1-carbonyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired compound.
Another method involves the Ugi reaction, a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(piperidine-1-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1,4-Bis(piperidine-1-carbonyl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis(piperidine-1-carbonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.
Uniqueness
1,4-Bis(piperidine-1-carbonyl)piperazine is unique due to its dual piperidine rings connected by a piperazine core. This structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and specific binding affinities .
Properties
IUPAC Name |
[4-(piperidine-1-carbonyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c21-15(17-7-3-1-4-8-17)19-11-13-20(14-12-19)16(22)18-9-5-2-6-10-18/h1-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNVEJWTNKCPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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